molecular formula C12H14O4 B124268 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate CAS No. 58282-50-1

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Cat. No.: B124268
CAS No.: 58282-50-1
M. Wt: 222.24 g/mol
InChI Key: DCGRLMABSSGAPH-UHFFFAOYSA-N
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Description

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is an organic compound with a complex structure that includes both acetyl and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate typically involves the acetylation of 4-hydroxyphenyl ethyl acetate. One common method is the Friedel-Crafts acylation, where 4-hydroxyphenyl ethyl acetate reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(3-Acetyl-4-oxophenyl)ethyl acetate.

    Reduction: Formation of 2-(3-Hydroxy-4-hydroxyphenyl)ethyl acetate.

    Substitution: Formation of various substituted phenyl ethyl acetates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate has shown potential in medicinal chemistry due to its biological activities:

  • Antioxidant Activity : Research indicates that the compound can inhibit enzymes involved in oxidative stress pathways, suggesting its use in developing antioxidant therapies.
  • Anti-inflammatory Properties : Similar compounds have been linked to reducing inflammation, indicating that this compound may also have therapeutic potential in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that it may exhibit anticancer activity, warranting further biological evaluation.

Agricultural Chemistry

In agricultural applications, the compound has been evaluated for its herbicidal properties:

  • Herbicidal Activity : Extracted from corn straw, it has demonstrated excellent herbicidal activity against various weeds, positioning it as an environmentally friendly alternative to synthetic herbicides.

Characterization Techniques

The compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)
  • Ultraviolet-Visible Spectroscopy (UV-Vis)

Antibacterial Activity

A study investigated the antibacterial properties of complexes formed with this compound as a ligand:

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus32–128Moderate
Escherichia coli32–128Moderate
Pseudomonas aeruginosa128Moderate
Klebsiella pneumoniae64Moderate

The ligand displayed moderate antibacterial activity against several strains, indicating its potential use in developing new antibacterial agents.

Antitumor Activity

Preliminary studies on the antitumor effects of related compounds have yielded promising results:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.5Inhibition of Dihydrofolate Reductase (DHFR)
A549 (Lung Cancer)12.8Induction of apoptosis via kinase inhibition
HeLa (Cervical Cancer)18.3Cell cycle arrest

In vitro studies on MCF-7 cells showed significant apoptosis at an IC50 value of 15.5 µM, mediated through downregulation of DHFR.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)ethyl acetate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    2-(3-Hydroxy-4-methoxyphenyl)ethyl acetate: Contains a methoxy group instead of an acetyl group, altering its chemical properties and reactivity.

Uniqueness

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article delves into its biological properties, including its antioxidant, anti-inflammatory, and antibacterial activities, alongside potential applications in therapeutic contexts.

  • Chemical Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • Structure : The compound consists of an acetyl group and a hydroxyphenyl moiety, which contribute to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various chronic diseases.

  • Mechanism : The compound likely interacts with reactive oxygen species (ROS), reducing their concentration and mitigating cellular damage.
  • Experimental Findings : In vitro studies have shown that similar phenolic compounds can scavenge free radicals effectively, suggesting a comparable efficacy for this compound.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity , which is pivotal for treating conditions characterized by inflammation.

  • Mechanism of Action : It is believed to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Research Evidence : Studies on structurally related compounds indicate that they can significantly reduce inflammatory markers in cell cultures and animal models .

Antibacterial Activity

This compound has shown moderate antibacterial activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32–128 μg/mL
Escherichia coli32–128 μg/mL
Pseudomonas aeruginosa128 μg/mL
Klebsiella pneumoniae64 μg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the face of increasing antibiotic resistance.

Case Studies

  • Antioxidant Study : A study investigating the antioxidant capacity of various phenolic compounds found that derivatives similar to this compound exhibited significant DPPH radical scavenging activity, indicating strong antioxidant potential .
  • Anti-inflammatory Research : In a controlled experiment using animal models of inflammation, treatment with the compound resulted in a marked decrease in edema and inflammatory cytokines compared to untreated controls, supporting its use as an anti-inflammatory agent .
  • Antibacterial Efficacy : An investigation into the antibacterial properties revealed that when applied to infected wounds in a mouse model, the compound significantly reduced bacterial load and improved healing times compared to standard treatments.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be readily absorbed due to its lipophilic nature.
  • Distribution : It likely distributes well throughout body tissues, given its molecular structure.
  • Metabolism : Initial studies suggest it undergoes hepatic metabolism, similar to other acetophenone derivatives.
  • Excretion : Primarily excreted via urine after conjugation with glucuronic acid or sulfate.

Properties

IUPAC Name

2-(3-acetyl-4-hydroxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)11-7-10(3-4-12(11)15)5-6-16-9(2)14/h3-4,7,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGRLMABSSGAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CCOC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509426
Record name 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58282-50-1
Record name 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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